Nelfinavir Mesylate
Nelfinavir Mesylate
Nelfinavir(AG-1341) is a potent and orally bioavailable human immunodeficiency virus HIV-1 protease inhibitor (Ki=2 nM) and is widely prescribed in combination with HIV reverse transcriptase inhibitors for the treatment of HIV infection. IC50 Valur: 2 nM (Ki for HIV-1 protease) Target: HIV Protease in vitro: In vitro exposure (72 hours) of HAECs to NEL (0.25-2 μg/mL) decreased both basal (2.5-fold) and insulin-induced NO production (4- to 5-fold). NEL suppressed insulin-induced phosphorylation of both Akt and eNOS at serine residues 473 and 1177, respectively. NEL decreased tyrosine phosphorylation of IR-β, IRS-1, and PI3K. Coexposure to troglitazone (TRO; 250 nM) ameliorated the suppressive effects of NEL on insulin signaling and NO production. Coexposure to TRO also increased eNOS expression in NEL-treated HAECs. AG1343 is a potent enzyme inhibitor (Ki = 2 nM) and antiviral agent (HIV-1 ED50 = 14 nM). An X-ray cocrystal structure of the enzyme-AG1343 complex reveals how the novel thiophenyl ether and phenol-amide substituents of the inhibitor interact with the S1 and S2 subsites of HIV-1 protease, respectively. in vivo: In vivo studies indicate that AG1343 is well absorbed orally in a variety of species and possesses favorable pharmacokinetic properties in humans.
Brand Name:
Vulcanchem
CAS No.:
159989-65-8
VCID:
VC0007595
InChI:
InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1
SMILES:
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
Molecular Formula:
C33H49N3O7S2
Molecular Weight:
663.9 g/mol
Nelfinavir Mesylate
CAS No.: 159989-65-8
Inhibitors
VCID: VC0007595
Molecular Formula: C33H49N3O7S2
Molecular Weight: 663.9 g/mol
CAS No. | 159989-65-8 |
---|---|
Product Name | Nelfinavir Mesylate |
Molecular Formula | C33H49N3O7S2 |
Molecular Weight | 663.9 g/mol |
IUPAC Name | (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid |
Standard InChI | InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1 |
Standard InChIKey | NQHXCOAXSHGTIA-JZQWBZEJSA-N |
Isomeric SMILES | CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O |
SMILES | CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O |
Canonical SMILES | CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O |
Colorform | White to off-white amorphous powde |
Description | Nelfinavir(AG-1341) is a potent and orally bioavailable human immunodeficiency virus HIV-1 protease inhibitor (Ki=2 nM) and is widely prescribed in combination with HIV reverse transcriptase inhibitors for the treatment of HIV infection. IC50 Valur: 2 nM (Ki for HIV-1 protease) Target: HIV Protease in vitro: In vitro exposure (72 hours) of HAECs to NEL (0.25-2 μg/mL) decreased both basal (2.5-fold) and insulin-induced NO production (4- to 5-fold). NEL suppressed insulin-induced phosphorylation of both Akt and eNOS at serine residues 473 and 1177, respectively. NEL decreased tyrosine phosphorylation of IR-β, IRS-1, and PI3K. Coexposure to troglitazone (TRO; 250 nM) ameliorated the suppressive effects of NEL on insulin signaling and NO production. Coexposure to TRO also increased eNOS expression in NEL-treated HAECs. AG1343 is a potent enzyme inhibitor (Ki = 2 nM) and antiviral agent (HIV-1 ED50 = 14 nM). An X-ray cocrystal structure of the enzyme-AG1343 complex reveals how the novel thiophenyl ether and phenol-amide substituents of the inhibitor interact with the S1 and S2 subsites of HIV-1 protease, respectively. in vivo: In vivo studies indicate that AG1343 is well absorbed orally in a variety of species and possesses favorable pharmacokinetic properties in humans. |
Related CAS | 159989-64-7 (Parent) |
Solubility | In water, 4,500 mg/L at 25 °C Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400 Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil. |
Synonyms | AG 1343; AG-1343; AG1343; Mesylate, Nelfinavir; Monomethane Sulfonate, Nelfinavir; Nelfinavir; Nelfinavir Mesylate; Nelfinavir Monomethane Sulfonate; Sulfonate, Nelfinavir Monomethane; Viracept |
Reference | 1: Tebas P, Powderly WG. Nelfinavir mesylate. Expert Opin Pharmacother. 2000;1(7):1429‐1440. doi:10.1517/14656566.1.7.1429 2: Sanchez CG, Molinski SV, Gongora R, et al. The Antiretroviral Agent Nelfinavir Mesylate: A Potential Therapy for Systemic Sclerosis. Arthritis Rheumatol. 2018;70(1):115‐126. doi:10.1002/art.40326 3: Pai VB, Nahata MC. Nelfinavir mesylate: a protease inhibitor. Ann Pharmacother. 1999;33(3):325‐339. doi:10.1345/aph.18089 4: Kamboj S, Sethi S, Rana V. A spray dried Nelfinavir Mesylate particles for enhanced oral bioavailability: Systematic formulation optimization and in-vivo performance. Colloids Surf B Biointerfaces. 2019;176:288‐299. doi:10.1016/j.colsurfb.2019.01.006 5: Belubbi T, Shevade S, Dhawan V, et al. Lipid Architectonics for Superior Oral Bioavailability of Nelfinavir Mesylate: Comparative in vitro and in vivo Assessment. AAPS PharmSciTech. 2018;19(8):3584‐3598. doi:10.1208/s12249-018-1156-3 6: Musarrat F, Chouljenko V, Dahal A, et al. The anti-HIV Drug Nelfinavir Mesylate (Viracept) is a Potent Inhibitor of Cell Fusion Caused by the SARS-CoV-2 Spike (S) Glycoprotein Warranting further Evaluation as an Antiviral against COVID-19 infections [published online ahead of print, 2020 May 6]. J Med Virol. 2020;10.1002/jmv.25985. doi:10.1002/jmv.25985 7: Singh P, Mehrotra R, Bakhshi AK. Stress degradation studies of nelfinavir mesylate by Fourier transform infrared spectroscopy. J Pharm Biomed Anal. 2010;53(3):287‐294. doi:10.1016/j.jpba.2010.03.030 8: Pozniak A, Müller L, Salgo M, Jones JK, Larson P, Tweats D. Elevated ethyl methanesulfonate (EMS) in nelfinavir mesylate (Viracept, Roche): overview. AIDS Res Ther. 2009;6:18. Published 2009 Aug 6. doi:10.1186/1742-6405-6-18 9: Moretton MA, Taira C, Flor S, et al. Novel nelfinavir mesylate loaded d-α-tocopheryl polyethylene glycol 1000 succinate micelles for enhanced pediatric anti HIV therapy: In vitro characterization and in vivo evaluation. Colloids Surf B Biointerfaces. 2014;123:302‐310. doi:10.1016/j.colsurfb.2014.09.031 10: Kaldor SW, Kalish VJ, Davies JF 2nd, et al. Viracept (nelfinavir mesylate, AG1343): a potent, orally bioavailable inhibitor of HIV-1 protease. J Med Chem. 1997;40(24):3979‐3985. doi:10.1021/jm9704098 |
PubChem Compound | 64142 |
Last Modified | Nov 11 2021 |
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